molecular formula C12H13NaO5 B1147647 Sodium 3,4,5-Trimethoxycinnamate CAS No. 127427-04-7

Sodium 3,4,5-Trimethoxycinnamate

Cat. No. B1147647
M. Wt: 260.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of trimethoxycinnamic acid derivatives typically involves chemical reactions that introduce trimethoxy groups to the cinnamic acid backbone. These processes can include esterification, amidation, and various coupling reactions. For example, the synthesis of certain trimethoxycinnamamides has been detailed, demonstrating methodologies for attaching amide groups to the trimethoxycinnamic acid framework, yielding compounds evaluated for pharmacological action (Bruening et al., 1965).

Molecular Structure Analysis

The molecular structure of trimethoxycinnamic acid derivatives is characterized by a cinnamic acid core structure with three methoxy groups attached to the aromatic ring. This configuration influences the compound's electronic properties and reactivity. X-ray diffraction and NMR studies provide insights into the geometry, confirming aspects like bond lengths, angles, and the overall conformation of the molecules. While specific studies on Sodium 3,4,5-Trimethoxycinnamate's structure were not found, analogous compounds have been characterized using these techniques, offering a foundation for understanding its molecular structure (Shaheen et al., 2014).

Chemical Reactions and Properties

Trimethoxycinnamic acid derivatives undergo various chemical reactions, reflecting their chemical properties. These include reactions with Pseudomonas putida leading to the degradation of trimethoxycinnamic acid and the production of methanol, indicating the metabolic pathways and potential environmental breakdown processes for these compounds (Donnelly & Dagley, 1981).

Physical Properties Analysis

The physical properties of Sodium 3,4,5-Trimethoxycinnamate, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific data on Sodium 3,4,5-Trimethoxycinnamate were not found, the physical properties of related trimethoxycinnamic acid derivatives suggest that these compounds generally exhibit moderate solubility in organic solvents and may form crystalline structures under certain conditions. These properties are crucial for their handling and formulation in potential applications.

Chemical Properties Analysis

The chemical properties of Sodium 3,4,5-Trimethoxycinnamate, including reactivity, stability, and interaction with biological systems, are inferred from studies on similar compounds. For instance, trimethoxycinnamates have shown a range of biological activities, including anti-inflammatory and antioxidant effects, suggesting potential pharmacological applications. The reactivity of these compounds with various reagents and under different conditions reveals their functional group transformations and potential for further chemical modifications (Olajide et al., 2020).

Scientific Research Applications

  • Cholinesterase Inhibitory Activity : 3,4,5-Trimethoxycinnamates show promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be relevant in treating diseases like Alzheimer's. Certain derivatives demonstrated high selectivity indices for BChE inhibition, suggesting potential therapeutic applications (Kos et al., 2021).

  • Metabolism in Rats : The compound undergoes various metabolic processes in rats, including hydrogenation, O-demethylation, and dehydrogenation. These findings are crucial for understanding how 3,4,5-Trimethoxycinnamate behaves in biological systems (Meyer & Scheline, 1972).

  • Bacterial Degradation and Methanol Production : Research has shown that certain bacterial strains can degrade 3,4,5-Trimethoxycinnamate, leading to the production of methanol. This reveals potential environmental and biotechnological applications (Donnelly & Dagley, 1981).

  • Biological Activities of Derivatives : Derivatives of 3,4,5-Trimethoxycinnamic acid (TMCA) display various medicinal properties such as antitumor, antiviral, and antimicrobial activities. These studies are crucial for drug discovery and development (Zhao et al., 2019).

  • Anxiety and Depression Treatment : TMCA has been found to ameliorate anxiety and depression-like behaviors in mice, suggesting its potential as a therapeutic agent for these mental health conditions (Leem & Oh, 2015).

  • Anticancer Activity : Certain 3,4,5-Trimethoxycinnamic acid hybrids exhibit significant cytotoxicity against cancer cells, indicating their potential as anticancer agents (Li et al., 2021).

  • Anti-Stress Effects : TMCA has shown potential in reducing stress effects in various models, suggesting its use in sedative or stress-relieving applications (Kawashima et al., 2004).

  • Sleep Enhancement and GABAAergic Systems : TMCA enhances sleep and alters sleep architecture through γ-aminobutyric acid (GABA)ergic systems in mice, highlighting its potential in sleep-related therapies (Lee et al., 2013).

  • Antinarcotic Effects : 3,4,5-Trimethoxycinnamic acid derivatives have been evaluated as potential antinarcotic agents, showing efficacy in reducing morphine withdrawal syndrome in mice (Jung et al., 2009).

  • Antiarrhythmic Effects : Studies indicate that derivatives of 3,4,5-Trimethoxycinnamate could suppress arrhythmias by inhibiting L-type calcium currents and other mechanisms (Zhao et al., 2013).

Safety And Hazards

Sodium 3,4,5-Trimethoxycinnamate is not classified as hazardous according to OSHA Haz Com: CFR 1910.1200 . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to get medical advice/attention . It is also recommended to use personal protective equipment and prevent the product from entering drains .

properties

IUPAC Name

sodium;(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5.Na/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDQKFLPUDASFN-FXRZFVDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3,4,5-Trimethoxycinnamate

Citations

For This Compound
3
Citations
X Xiang, J Shi, M Guo, H Jin, F Huang - RSC Advances, 2014 - pubs.rsc.org
Direct selective and sensitive sensing of sinapine (SA) in diets and plants is of great importance due to its crucial roles in the functions of life. In this study, we demonstrate a sensitive …
Number of citations: 6 pubs.rsc.org
WR Gutekunst, PS Baran - Journal of the American Chemical …, 2011 - ACS Publications
A strategy for the construction of unsymmetrical cyclobutanes using C–H functionalization logic is demonstrated in the total synthesis of piperarborenine B and piperarborenine D (…
Number of citations: 335 pubs.acs.org
CG Tele - 1987 - search.proquest.com
The first chapter of this thesis deals with some substitution reactions of-carbolines aimed at the synthesis of the metabolite 6-hydroxyharmine which is produced when harmine is …
Number of citations: 2 search.proquest.com

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